molecular formula C5H4BBrClNO2 B1519897 (5-Bromo-2-chloropyridin-3-yl)boronic acid CAS No. 1072944-19-4

(5-Bromo-2-chloropyridin-3-yl)boronic acid

Cat. No. B1519897
M. Wt: 236.26 g/mol
InChI Key: VDOTXMKSABQXLA-UHFFFAOYSA-N
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Description

“(5-Bromo-2-chloropyridin-3-yl)boronic acid” is a chemical compound with the molecular formula C5H4BBrClNO2 . It is used in scientific experiments for its usefulness in forming reversible covalent bonds with biological molecules.


Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One such method involves the use of pyrazole or pyrazole derivatives . Another method involves a Suzuki coupling with 2,5-dimethoxyphenylboronic acid .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring substituted with bromine and chlorine atoms, and a boronic acid group . The exact mass of the molecule is 234.92100 .


Chemical Reactions Analysis

Boronic acid-based compounds like “(5-Bromo-2-chloropyridin-3-yl)boronic acid” have been found to participate in various chemical reactions. For instance, they can undergo reversible click reactions which have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . They can also be used in the preparation of thienylpyridyl garlands via cross-coupling with heteroaryl halides .


Physical And Chemical Properties Analysis

The compound has a density of 1.9 g/cm3 and a boiling point of 382.1ºC at 760 mmHg . The flash point is 184.9ºC .

Scientific Research Applications

Materials Science Applications

Selective Ratiometric Fluorescence Detection of Fluoride Ions : Boronic acids have been utilized to tune the optical properties of lanthanide metal-organic frameworks (LMOFs) for dual-fluorescence emission, significantly improving the selectivity of LMOFs for the determination of F- ions. This application demonstrates the utility of boronic acids in developing sensitive and selective sensors for environmental and biological monitoring (Yang et al., 2017).

Organic Synthesis Enhancements

Suzuki–Miyaura Cross-Coupling Reactions : Boronic acids, including pyridinyl boronic acids, are pivotal in Suzuki–Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis. These reactions facilitate the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules for pharmaceuticals, agrochemicals, and materials science. For example, the arylation of 5-(4-bromophenyl)-4,6-dichloropyrimidine with various aryl/heteroaryl boronic acids has been optimized for good yields, illustrating the versatility of boronic acids in cross-coupling reactions (Malik et al., 2020).

Pharmaceutical Research

Enantioselective Synthesis : Boronic acids are used in enantioselective synthesis processes to produce optically active compounds, which are crucial for the development of drugs with specific chiral properties. This application underscores the role of boronic acids in synthesizing compounds with desired stereochemistry, which can significantly impact the efficacy and safety profile of pharmaceutical agents (Bolm et al., 1992).

Safety And Hazards

“(5-Bromo-2-chloropyridin-3-yl)boronic acid” is harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and ensuring adequate ventilation .

properties

IUPAC Name

(5-bromo-2-chloropyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BBrClNO2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDOTXMKSABQXLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1Cl)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BBrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20657010
Record name (5-Bromo-2-chloropyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromo-2-chloropyridin-3-yl)boronic acid

CAS RN

1072944-19-4
Record name B-(5-Bromo-2-chloro-3-pyridinyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072944-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Bromo-2-chloropyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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